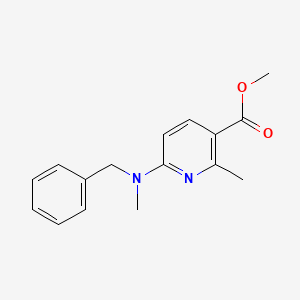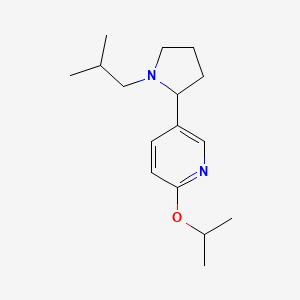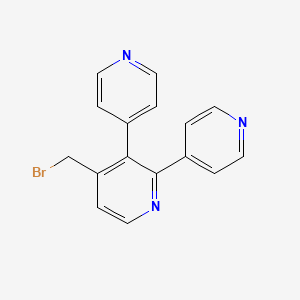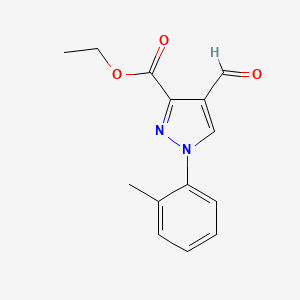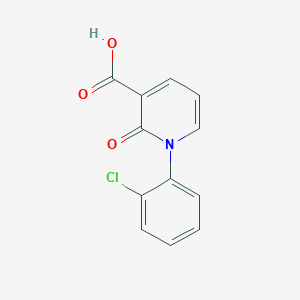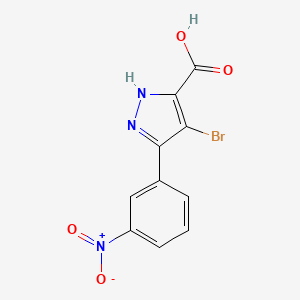
3-(Allyloxy)isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxy)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)isoxazole-5-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of an allyl alcohol with a nitrile oxide generated in situ from a hydroximoyl chloride and a base. The reaction proceeds under mild conditions and yields the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-catalyzed cycloaddition reactions. due to the drawbacks associated with metal catalysts, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes. These methods are more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allyloxy)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can lead to the formation of other heterocyclic compounds .
Applications De Recherche Scientifique
3-(Allyloxy)isoxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Allyloxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole-5-carboxylic acid: Shares the isoxazole core but lacks the allyloxy group.
3-Methylisoxazole-5-carboxylic acid: Similar structure with a methyl group instead of an allyloxy group.
Uniqueness
3-(Allyloxy)isoxazole-5-carboxylic acid is unique due to the presence of the allyloxy group, which can impart different chemical and biological properties compared to other isoxazole derivatives. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H7NO4 |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
3-prop-2-enoxy-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-2-3-11-6-4-5(7(9)10)12-8-6/h2,4H,1,3H2,(H,9,10) |
Clé InChI |
OITZURUESWNQJJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=NOC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



